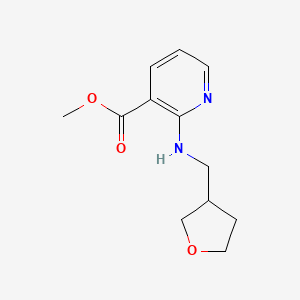
Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate, also known as MOPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOPC belongs to the class of pyridine carboxylate derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress markers. It also activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. This compound has also been shown to improve cognitive function and protect against neurodegenerative diseases. Additionally, this compound has been shown to improve glucose metabolism and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate is its wide range of biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate. One of the areas of interest is the development of new therapeutics based on this compound. It has been shown to possess a wide range of biological activities, making it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Another area of interest is the development of new synthesis methods for this compound that can improve its solubility and bioavailability in vivo.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its neuroprotective effects and its ability to improve cognitive function. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of new synthesis methods for this compound that can improve its solubility and bioavailability in vivo is also an area of interest.
Méthodes De Synthèse
The synthesis of Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with oxirane-2-methanol in the presence of triethylamine. The resulting product is then treated with methylamine to obtain this compound. The purity of the final product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and metabolic disorders.
Propriétés
IUPAC Name |
methyl 2-(oxolan-3-ylmethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-5-13-11(10)14-7-9-4-6-17-8-9/h2-3,5,9H,4,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFGSPZYAYGTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)
![3-methyl-N-[(2-methylphenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589936.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid](/img/structure/B7589940.png)
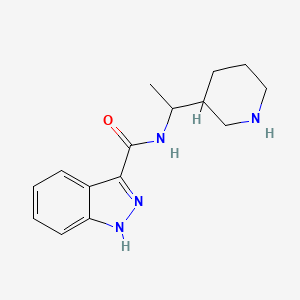
![2-[Methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589952.png)
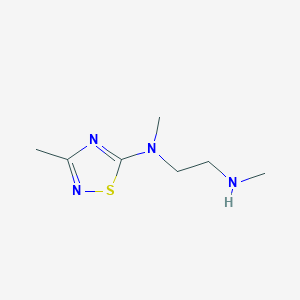
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid](/img/structure/B7589971.png)
![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)
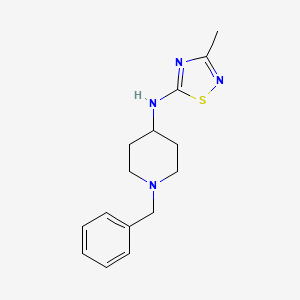
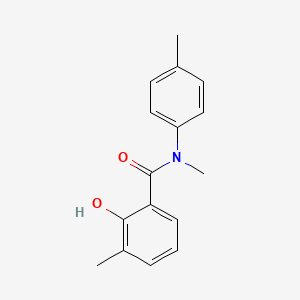
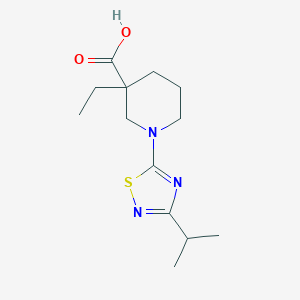
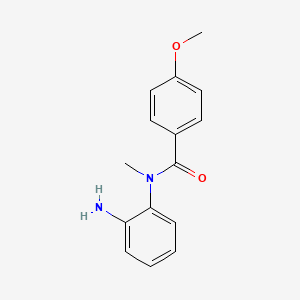
![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)